5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a methylsulfanyl group attached to a phenyl ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazonoyl halides with suitable reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in the presence of triethylamine in absolute ethanol can yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential enzymatic processes. The compound’s molecular targets and pathways can vary, but they often involve interactions with proteins, enzymes, or nucleic acids, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole: Similar structure but lacks the nitrophenyl group.
3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methylsulfanyl group.
5-(2-methylsulfanylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the nitrophenyl group.
Uniqueness
5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the methylsulfanyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-22-13-5-3-2-4-12(13)15-16-14(17-21-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZUUAOYFZPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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